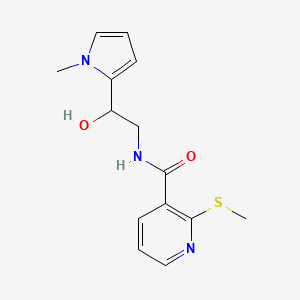

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(methylthio)nicotinamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-17-8-4-6-11(17)12(18)9-16-13(19)10-5-3-7-15-14(10)20-2/h3-8,12,18H,9H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJLAMKIXZMBOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=C(N=CC=C2)SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(methylthio)nicotinamide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, making it a subject of interest for drug development and therapeutic applications. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential mechanisms of action.

The molecular formula of this compound is C16H20N2O2S, with a molecular weight of 304.41 g/mol. The structure features a pyrrole ring, a hydroxyethyl group, and a methylthio-substituted nicotinamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O2S |

| Molecular Weight | 304.41 g/mol |

| CAS Number | Not specified |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values ranging from 40 to 70 µM.

- Escherichia coli : MIC values around 50 µM.

These findings suggest that the compound may be a promising candidate for further development as an antimicrobial agent, particularly against resistant strains of bacteria .

Cytotoxicity and Anticancer Potential

Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from recent research:

These results indicate that this compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic efficacy.

The mechanism by which this compound exerts its biological effects is not fully understood but may involve several pathways:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may mimic natural substrates or inhibitors, allowing the compound to bind to enzyme active sites, thereby inhibiting their activity.

- Cell Cycle Arrest : Studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some research indicates that this compound may increase ROS levels in cancer cells, contributing to cytotoxic effects.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : A study on its antimicrobial efficacy demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains.

- Case Study 2 : In vitro assays showed promising results in inducing apoptosis in MCF7 breast cancer cells, indicating the need for further exploration in vivo.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of 2-(methylthio)nicotinamide and 1-methylpyrrole-hydroxyethyl groups. Below is a comparative analysis with key analogs from the evidence:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on structural similarity to .

Key Observations:

Nicotinamide Core Modifications: The target compound shares the nicotinamide scaffold with compounds 40 and 41 , but differs in substituent positioning. The 2-(methylthio) group is conserved in both the target compound and ’s thiophene derivative, suggesting shared sulfur-mediated reactivity or binding interactions .

Heterocyclic Substituents :

- The 1-methylpyrrole moiety in the target compound contrasts with the thiophene group in ’s analog. Pyrrole’s aromatic nitrogen may confer distinct electronic effects compared to thiophene’s sulfur, influencing solubility or target affinity .

- Compound MM0081.13 () shares a hydroxyethyl chain but lacks the methylthio and pyrrole groups, highlighting the target’s hybrid design .

Physicochemical Properties :

Notes

Data Limitations : Direct pharmacological or crystallographic data for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs and inferred properties.

Synthetic Pathways : The synthesis of compounds 40 and 41 () via thionicotinamide intermediates suggests a plausible route for the target compound, though hydroxyethyl-pyrrole incorporation would require additional steps .

Contradictions : reports inconsistent purity values for positional isomers (40 : 70.7% vs. 41 : 91.8%), emphasizing the need for rigorous analytical validation in analogous syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.